7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains an imidazo[1,2-a]pyridine core, which is a fused two-ring system consisting of an imidazole ring and a pyridine ring. It also has a carboxylic acid functional group attached to the 2-position of the pyridine ring. The 6-position of the pyridine ring is substituted with a tetramethyl-1,3,2-dioxaborolane group, which is a boron-containing group often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyridine core, the carboxylic acid group, and the tetramethyl-1,3,2-dioxaborolane group. The presence of these groups can be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions, which can be used to form carbon-carbon bonds . The carboxylic acid group can undergo a variety of reactions, including esterification and amide bond formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic. The compound’s solubility would depend on factors such as its overall polarity and the solvent used .Aplicaciones Científicas De Investigación
Application in Palladium-Catalyzed Suzuki–Miyaura Borylation Reactions
7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid finds application in palladium-catalyzed Suzuki–Miyaura borylation reactions. These reactions are crucial for synthesizing nitrogen-rich systems that can be used in the development of potential anti-cancer and anti-TB agents. A specific study demonstrated the use of ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate in the dimerization of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, leading to derivatives with moderate TB activity against the H37Rv strain and significant anti-cancer activity in NCI-60 screening in nine cancer panels (Sanghavi et al., 2022).
Synthesis and Inotropic Activity
This compound is also involved in the synthesis of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives. These derivatives exhibit inotropic activity, which is vital for treating conditions like congestive heart failure. For instance, 1,2-Dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile, a related compound, was identified as a potent and selective inhibitor of phosphodiesterase III (Yamanaka et al., 1991).
Application in Drug Development
Compounds related to 7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid play a significant role in drug development, particularly in the creation of new pharmaceutical agents. For example, a study focused on synthesizing selenylated imidazo[1,2-a]pyridines to explore their potential as breast cancer chemotherapeutic agents. These compounds, including variants like IP-Se-05 and IP-Se-06, showed high cytotoxicity for MCF-7 cells and induced cell death by apoptosis, highlighting their potential in cancer treatment (Almeida et al., 2018).
Catalytic Activity in Oxidation Reactions
The imidazo[1,2-a]pyridine moiety, related to this compound, is also investigated for its catalytic activity. A study synthesized several heterocyclic compounds with this moiety and examined their efficacy as catalysts in the oxidation of catechol to o-quinone. This research highlights the importance of the imidazo[1,2-a]pyridine structure in catalysis, which could have implications for various industrial and pharmaceutical applications (Saddik et al., 2012).
Propiedades
IUPAC Name |
7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4/c1-9-6-12-17-11(13(19)20)8-18(12)7-10(9)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRGQIRNDBTSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.